1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 1016529-98-8
VCID: VC16698797
InChI: InChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3
SMILES:
Molecular Formula: C9H12F2N2O2
Molecular Weight: 218.20 g/mol

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine

CAS No.: 1016529-98-8

Cat. No.: VC16698797

Molecular Formula: C9H12F2N2O2

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine - 1016529-98-8

Specification

CAS No. 1016529-98-8
Molecular Formula C9H12F2N2O2
Molecular Weight 218.20 g/mol
IUPAC Name [3-(difluoromethoxy)-4-methoxyphenyl]methylhydrazine
Standard InChI InChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3
Standard InChI Key PUBFTHZYHOSSNJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNN)OC(F)F

Introduction

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine is an organic hydrazine derivative with significant relevance in organic synthesis and medicinal chemistry. It features a difluoromethoxy and methoxy substituent on a phenyl ring, contributing to its unique chemical properties and potential applications .

Synthesis of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine

The synthesis of this compound typically involves the reaction between commercially available precursors such as 4-(difluoromethoxy)aniline and hydrazine hydrate. Hydrochloric acid is often used as a catalyst to facilitate this reaction.

Synthesis Steps

  • Preparation of Precursors: Obtain 4-(difluoromethoxy)aniline and hydrazine hydrate.

  • Reaction Setup: Combine the precursors in a suitable solvent with hydrochloric acid as a catalyst.

  • Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions.

  • Purification: The product is purified using standard methods such as recrystallization or chromatography.

Chemical Reactions and Applications

1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine participates in various chemical reactions due to its nucleophilic properties. The hydrazine nitrogen atoms can act as nucleophiles, allowing for modifications of target molecules. This reactivity is crucial in biochemical applications where the compound may interact with enzymes or other biological targets.

Potential Applications

  • Pharmaceuticals: Due to its potential biological activities, it is categorized under pharmaceuticals.

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), High Performance Liquid Chromatography (HPLC), and mass spectrometry are employed to assess purity and confirm structural integrity.

Spectral Characteristics

TechniqueDescription
NMRProvides detailed structural information about the compound.
IRHelps identify functional groups present in the molecule.
HPLCUsed for purity assessment and separation of compounds.
Mass SpectrometryConfirms molecular weight and structural integrity.

Research Findings and Future Directions

Research on 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine is ongoing, with potential applications in medicinal chemistry and organic synthesis. Further studies are needed to fully explore its biological activities and potential therapeutic uses.

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